Product packaging for 4-Amino-2-methoxy-5-sulfanylbenzoic acid(Cat. No.:CAS No. 59168-57-9)

4-Amino-2-methoxy-5-sulfanylbenzoic acid

Cat. No.: B016307
CAS No.: 59168-57-9
M. Wt: 199.23 g/mol
InChI Key: QOWLKTWQYURQLI-UHFFFAOYSA-N
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Description

4-Amino-2-methoxy-5-sulfanylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3S B016307 4-Amino-2-methoxy-5-sulfanylbenzoic acid CAS No. 59168-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methoxy-5-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-12-6-3-5(9)7(13)2-4(6)8(10)11/h2-3,13H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLKTWQYURQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392462
Record name 4-Amino-2-methoxy-5-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59168-57-9
Record name 4-Amino-5-mercapto-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59168-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-methoxy-5-sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fused Benzothiazole Ring Synthesis

The 1,2-amino-thiol arrangement presented by the 4-amino and 5-sulfanyl groups is a classic precursor for the synthesis of 2-substituted benzothiazoles. This transformation involves the condensation and subsequent cyclization with a one-carbon electrophilic partner. A wide range of reagents, including aldehydes, carboxylic acids, and their derivatives, can serve as the source for the C2 atom of the new thiazole (B1198619) ring. nih.govnih.govmdpi.com

The general reaction involves the initial formation of a Schiff base or amide intermediate, followed by an intramolecular cyclodehydration to yield the aromatic benzothiazole (B30560) ring system. Various catalytic systems and reaction conditions have been developed to promote this condensation efficiently. nih.govorganic-chemistry.org For instance, the condensation of o-aminothiophenols with carboxylic acids is often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures. nih.gov Modern, greener methodologies employ microwave irradiation or visible-light-promoted reactions, often achieving high yields in shorter reaction times. nih.gov

The table below summarizes representative methods for the synthesis of 2-substituted benzothiazoles from o-aminothiophenols, which are directly applicable to the 4-amino-2-methoxy-5-sulfanylbenzoic acid scaffold.

Reagent PartnerCatalyst and ConditionsResulting Heterocyclic SystemKey Advantages
Aromatic/Aliphatic Carboxylic Acids (R-COOH)Polyphosphoric Acid (PPA), heat (e.g., 170-220 °C)2-Aryl/Alkyl-benzothiazoleClassic, well-established method. nih.gov
Aromatic/Aliphatic Aldehydes (R-CHO)H₂O₂/HCl, Ethanol (B145695), Room Temperature2-Aryl/Alkyl-benzothiazoleMild conditions, short reaction times, excellent yields. mdpi.com
Aromatic Aldehydes (R-CHO)Visible-light irradiation (Blue LED), Air atmosphere2-Aryl-benzothiazoleGreen chemistry approach, metal-free. nih.gov
Fatty AcidsP₄S₁₀, Microwave irradiation (3-4 min)2-Alkyl-benzothiazoleRapid, solvent-free, high efficiency. nih.gov
Acyl Chlorides (R-COCl)n-Tetrabutylammonium iodide (TBAI), 60 °C2-Alkyl/Aryl-benzothiazoleMild conditions, one-pot reaction. nih.gov

Attachment of Heterocycles Via the Carboxylic Acid Group

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations of signals, the exact placement of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In ¹H NMR analysis, the chemical environment of each proton in the molecule is mapped. For this compound, distinct signals are anticipated for the aromatic protons and the protons of the methoxy (B1213986), amino, and sulfanyl (B85325) functional groups.

The protons on the benzene ring are expected to appear as distinct signals in the aromatic region of the spectrum. The methoxy group (-OCH₃) would typically present as a sharp singlet, with a predicted chemical shift around δ 3.8–4.0 ppm. The proton of the sulfanyl group (-SH) is also expected to produce a singlet, though its chemical shift can be variable, theoretically falling in the δ 1.5–2.5 ppm range depending on solvent and concentration. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) would also produce signals whose positions can vary based on experimental conditions.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H(Varies)Doublet / Singlet
Methoxy (-OCH₃)~ 3.8 - 4.0Singlet
Sulfanyl (-SH)~ 1.5 - 2.5Singlet
Amino (-NH₂)(Variable)Singlet (broad)
Carboxylic Acid (-COOH)(Variable)Singlet (broad)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will generate a separate signal. The spectrum would show distinct peaks for the carboxyl carbon, the aromatic carbons attached to the various functional groups, the aromatic carbons bonded only to hydrogen, and the methoxy carbon. The precise chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) couplings between protons and carbons. These analyses are crucial for definitively placing the substituents on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the parent molecule, and various fragment ion peaks. Analysis of the mass differences between these fragments helps to piece together the original structure. For this compound, characteristic fragments would likely arise from the loss of the carboxylic acid group, the methoxy group, and other cleavages of the aromatic ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight (199.23 g/mol ), confirming the elemental composition of the compound.

Interactive Data Table: Key Mass Spectrometry Data

TechniqueIon TypeExpected m/zInformation Provided
ESI-MS[M+H]⁺~200.23Molecular Weight Confirmation
EI-MSM⁺~199.23Molecular Weight & Fragmentation

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are powerful tools for identifying and quantifying components in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The technique offers high sensitivity and selectivity, making it ideal for detecting the target compound and its potential impurities or metabolites in various matrices. nih.gov In a typical LC-MS/MS setup, the sample is first separated by liquid chromatography, often using a reverse-phase column like a C18. nih.govlcms.cz The separated components then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov

For enhanced selectivity, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This approach minimizes matrix interference and allows for accurate quantification even at very low concentrations. shimadzu.com For instance, in the analysis of related aromatic amines, LC-MS/MS has been validated according to ICH guidelines for linearity, detection limits, and quantification limits. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar molecules like amino acids by GC is challenging due to their low volatility and tendency to decompose in the hot injector port. thermofisher.comsigmaaldrich.com Therefore, derivatization is a necessary prerequisite to convert the polar functional groups (carboxyl, amino, and sulfanyl) into less polar, more volatile derivatives. sigmaaldrich.comcolostate.edu Common derivatization methods include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the -COOH, -NH₂, and -SH groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Alkylation/Esterification: Reagents such as methyl chloroformate can be used to simultaneously derivatize amino and carboxylic acid groups. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte. researchgate.net This technique is highly effective for separating and identifying components in complex mixtures, including potential side-products from synthesis. nih.govnih.gov

Table 1: Typical Parameters for Hyphenated Mass Spectrometry Analysis of Aminobenzoic Acid Derivatives

ParameterLC-MS/MSGC-MS (after Derivatization)
Separation Column C18 Reverse-Phase nih.govlcms.cz5% Phenyl Methylpolysiloxane (e.g., TR-5) thermofisher.com
Ionization Mode Electrospray Ionization (ESI), Positive Mode nih.govElectron Impact (EI) researchgate.net
Analysis Mode Multiple Reaction Monitoring (MRM) nih.govshimadzu.comFull Scan / Selected Ion Monitoring (SIM) researchgate.net
Derivatization Not typically required restek.comRequired (e.g., Silylation, Esterification) sigmaaldrich.comcolostate.edu
Common Application Purity analysis, metabolite identification nih.govAnalysis of volatile impurities, complex mixtures nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis are fundamental for the characterization of this compound, providing insights into its functional groups and electronic structure.

Vibrational Spectroscopy for Functional Group Identification

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. nist.gov

N-H Stretch (Amino Group): Two distinct sharp peaks are anticipated in the 3500-3300 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. nist.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group (-OCH₃) appear just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1680 cm⁻¹ due to the carbonyl group of the aromatic carboxylic acid. nist.gov

C=C Stretch (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, indicating the carbon-carbon stretching within the benzene ring.

N-H Bend (Amino Group): A bending vibration for the primary amine is typically observed around 1620 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group should produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

S-H Stretch (Sulfanyl Group): The thiol S-H stretching vibration is typically weak and can sometimes be difficult to identify, but it is expected to appear in the range of 2600-2550 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
AminoN-H Stretch3500 - 3300Medium, Sharp (two bands)
CarbonylC=O Stretch1700 - 1680Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
MethoxyC-O Stretch~1250, ~1040Strong
SulfanylS-H Stretch2600 - 2550Weak

Electronic Absorption Spectroscopy for Conjugation and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores and conjugated systems. The benzene ring in this compound, substituted with electron-donating groups (amino, methoxy, sulfanyl) and an electron-withdrawing group (carboxylic acid), constitutes a complex chromophore.

The UV spectrum of 4-aminobenzoic acid, a structurally related compound, shows characteristic absorption maxima that provide a basis for understanding the electronic properties of the target molecule. nist.gov The presence of multiple auxochromes (-NH₂, -OCH₃, -SH) on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. These groups enhance the conjugation of the system, lowering the energy required for π → π* transitions. The spectrum would likely exhibit intense bands in the UV region, and the exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity and pH, as these can affect the ionization state of the amino and carboxylic acid groups. nist.gov

Chromatographic Methods for Separation and Purification

Chromatography is the cornerstone of purification and purity assessment in chemical analysis. Both high-performance liquid chromatography and gas chromatography are vital techniques for ensuring the quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of this compound. tcichemicals.com It is a rapid, sensitive, and specific technique for separating the main compound from its impurities, isomers, or degradation products. nih.govnih.gov

A common approach for analyzing aminobenzoic acid derivatives involves reversed-phase HPLC. helixchrom.comsielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govrsc.org Adjusting the pH of the buffer and the ratio of the organic modifier allows for the fine-tuning of retention times and the optimization of separation. helixchrom.com UV detection is typically employed for quantification, with the wavelength set at or near the λ_max of the compound (e.g., 230 nm or 254 nm) for maximum sensitivity. google.com HPLC methods can be validated to demonstrate their accuracy, precision, linearity, and robustness, making them suitable for quality control. nih.govnih.gov Purity levels are often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. google.comchemicalbook.com

Table 3: Typical HPLC Parameters for the Analysis of Aminobenzoic Acid Derivatives

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) rsc.orgSeparation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer nih.govhelixchrom.comElutes compounds from the column.
Buffer Ammonium Acetate or Phosphate Buffer nih.govControls pH, improves peak shape.
Detection UV Absorbance (e.g., 230 nm, 254 nm) google.comQuantifies the analyte based on light absorption.
Flow Rate 0.5 - 1.5 mL/min google.comresearchgate.netControls analysis time and resolution.
Analysis Type Purity assessment, quantitative analysis tcichemicals.comchemicalbook.comDetermines the percentage of the main compound and its concentration.

Gas Chromatography (GC) for Volatile Derivatives

As previously mentioned, direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. thermofisher.comsigmaaldrich.com However, GC becomes a powerful tool after the compound is converted into a volatile derivative. colostate.edu This derivatization step masks the polar functional groups, increasing the compound's volatility and thermal stability. sigmaaldrich.comgcms.cz

The choice of derivatization reagent is critical. Silylating reagents are widely used for compounds containing -OH, -NH₂, and -SH groups. sigmaaldrich.com Another strategy is esterification of the carboxylic acid, often to form methyl esters, which are sufficiently volatile for GC analysis. colostate.edu

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically one with a nonpolar stationary phase. thermofisher.com The separated components are then detected, often by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC analysis of derivatives is particularly useful for detecting and identifying volatile or semi-volatile impurities that may not be easily observed by HPLC. thermofisher.comcolostate.edu

Table 4: Common Derivatization Reagents for GC Analysis of Amino Acids and Carboxylic Acids

Reagent ClassExample ReagentTarget Functional GroupsDerivative Formed
Silylating Agents BSTFA, MSTFA, MTBSTFA thermofisher.comsigmaaldrich.com-COOH, -OH, -NH₂, -SHTrimethylsilyl (TMS) or TBDMS ethers/esters/thioethers
Acylating Agents Trifluoroacetic Anhydride (TFAA) gcms.cz-OH, -NH₂Trifluoroacetyl derivatives
Alkylating Agents Methyl Chloroformate nih.gov-COOH, -NH₂Methyl esters/carbamates

Capillary Electrophoresis (CE) in Related Amino Acid Separations

The separation principle in CE relies on the charge-to-size ratio of the analytes. For substituted benzoic acids, the presence of both an acidic carboxyl group and a basic amino group means their charge will be highly dependent on the pH of the buffer solution. This allows for fine-tuning of the separation selectivity.

Hypothetical CE Separation Parameters for Related Amino Acids:

ParameterTypical Value/ConditionPurpose
CapillaryFused silica, 50 µm i.d., 50-75 cm lengthProvides the separation channel
Background Electrolyte25-100 mM Phosphate or Borate bufferMaintains pH and conductivity
pH2.5 - 9.5Controls the ionization and charge of analytes
Voltage15-30 kVDrives the electrophoretic and electroosmotic flow
DetectionUV-Vis at 214, 254, or 280 nmMonitors the separated analytes

In the context of this compound, CE could be instrumental in separating it from potential impurities arising from synthesis, such as starting materials (e.g., 4-amino-2-methoxybenzoic acid) or by-products from incomplete or side reactions. For example, the separation of isomers or compounds with slight variations in their substituent groups, which can be challenging for HPLC, is often achievable with CE due to its different separation mechanism.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For complex organic molecules, single-crystal X-ray diffraction provides precise bond lengths, bond angles, and conformational details, which are crucial for unambiguous structural confirmation.

While a specific crystal structure for this compound is not publicly documented, analysis of related compounds demonstrates the power of this technique. For instance, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, synthesized from a 4-amino-5-indolyl-1,2,4-triazole-3-thione precursor, was confirmed using single-crystal X-ray diffraction. mdpi.com This analysis revealed that the compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.com

Illustrative Crystallographic Data for a Related Heterocyclic Compound:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Calculated Density (mg/m³)1.573

Data from a related substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

For this compound, obtaining a single crystal suitable for XRD analysis would provide unequivocal proof of its chemical structure. The resulting data would detail the planarity of the benzene ring, the conformation of the methoxy and sulfanyl groups relative to the ring, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This information is invaluable for understanding its solid-state properties and for quality control purposes. The physical form of a related compound, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is described as a crystal powder, suggesting that obtaining crystalline material for such derivatives is feasible. sigmaaldrich.com

Iv. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like 4-Amino-2-methoxy-5-sulfanylbenzoic acid, with several rotatable bonds (around the methoxy (B1213986), amino, sulfanyl (B85325), and carboxylic acid groups), a conformational analysis would be essential. This involves exploring the potential energy surface to identify all stable conformers and determine their relative energies. This information is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions and its electronic transition properties.

A hypothetical data table for FMO analysis might look like this:

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. An ESP map for this compound would highlight the electrophilic and nucleophilic sites, providing valuable information about its intermolecular interaction patterns, such as hydrogen bonding.

Quantum chemical calculations can predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental Infrared (IR) and Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation.

A hypothetical data table for predicted spectroscopic data could be:

Spectroscopic DataPredicted Values
Key IR Frequencies (cm⁻¹)Data not available
UV-Vis λmax (nm)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available

Molecular Modeling and Simulation

Beyond the properties of a single molecule, molecular modeling and simulations can explore how molecules interact with each other and with their environment.

Molecular modeling techniques can be used to study the various non-covalent interactions that govern the structure and function of this compound. Intramolecular hydrogen bonds, for example between the amino or methoxy groups and the carboxylic acid, can significantly influence the molecule's conformation. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, are crucial for understanding its crystal packing and its interactions with biological targets.

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of this compound are significantly influenced by its surrounding environment, particularly the solvent. The molecule contains several functional groups—a carboxylic acid (-COOH), an amino group (-NH2), a methoxy group (-OCH3), and a sulfanyl group (-SH)—each with distinct polarities and capacities for intermolecular interactions.

The nature of the solvent also plays a crucial role. Polar protic solvents, such as water and ethanol (B145695), can form strong hydrogen bonds with the amino, carboxylic acid, sulfanyl, and methoxy groups. This solvation stabilizes the molecule, particularly its ionized forms, enhancing solubility. In contrast, nonpolar aprotic solvents, like hexane (B92381) or toluene, interact weakly with the polar functional groups, leading to lower solubility and potential molecular aggregation.

The interplay between the solute and solvent affects various molecular properties, as detailed in the table below.

Table 1: Influence of Solvent Environment on Molecular Properties of this compound

Molecular Property Influence of Polar Solvents (e.g., Water) Influence of Nonpolar Solvents (e.g., Hexane)
Solubility High, due to strong hydrogen bonding and dipole-dipole interactions with polar functional groups. Low, as the nonpolar solvent cannot effectively solvate the polar -COOH, -NH2, and -SH groups.
Conformation The solvent can influence the rotational freedom around single bonds, affecting the molecule's three-dimensional shape. Intramolecular hydrogen bonding may be favored over intermolecular interactions with the solvent.
Acidity/Basicity (pKa) Stabilizes the resulting conjugate base (e.g., -COO-) and conjugate acid (e.g., -NH3+), thereby influencing the pKa values. Destabilizes charged species, shifting pKa values compared to polar environments.

| Spectroscopic Properties | Can cause shifts in UV-Vis absorption maxima (solvatochromism) due to differential stabilization of ground and excited electronic states. | Minimal solvatochromic shifts compared to polar solvents. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov For aminobenzoic acid derivatives, QSAR has been successfully applied to develop models for various biological activities, including antimicrobial and enzyme inhibitory effects. chitkara.edu.inresearchgate.netmdpi.com

The development of a QSAR model is a systematic process. It begins with a dataset of structurally related compounds, such as derivatives of p-aminobenzoic acid (PABA), for which the biological activity (e.g., minimum inhibitory concentration against a bacterial strain) has been experimentally determined. chitkara.edu.inmdpi.comnih.gov

For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. nih.gov

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms (e.g., random forest, support vector machines), a mathematical equation is generated that links the descriptors to the observed biological activity. nih.govvanderbilt.edu This equation represents the QSAR model.

A critical final step is rigorous validation of the model's predictive power and robustness, often using external sets of compounds or statistical cross-validation techniques like the leave-one-out (LOO) method. frontiersin.orgchitkara.edu.in Successful validation ensures the model can accurately predict the activity of novel chemical structures.

The analysis of a QSAR model reveals which molecular properties are most influential for the biological activity of a given class of compounds. In studies on aminobenzoic acid derivatives, several key descriptors have been identified as being strongly correlated with their antimicrobial activity. chitkara.edu.in

Electronic parameters are often found to be dominant. For instance, a QSAR study on a series of p-aminobenzoic acid derivatives identified the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) as crucial for explaining their antimicrobial activity. chitkara.edu.in The LUMO energy relates to a molecule's ability to accept electrons and can be important in forming interactions with biological targets.

Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is another frequently significant descriptor, as it governs the molecule's ability to cross biological membranes to reach its site of action. researchgate.net The table below summarizes key descriptors and their relevance.

| Topological | Connectivity Indices (e.g., Chi indices) | Quantify aspects of molecular size, shape, and branching, which can influence binding affinity. |

V. Investigation of Biological Interaction Mechanisms

Evaluation of Biochemical Interaction Profiles

The biochemical interactions of aminobenzoic acid derivatives are diverse, involving direct modulation of enzyme activity and engagement with cellular receptors and signaling cascades.

Derivatives of aminobenzoic acid have been identified as potent inhibitors of several key enzymes. A notable example is 4-amino-2-sulfanylbenzoic acid (ASB), a close structural analog of the title compound, which has been identified as a potent and specific inhibitor of subclass B3 metallo-β-lactamases (MBLs), such as SMB-1. nih.gov These enzymes are a primary cause of carbapenem resistance in bacteria. X-ray crystallography has shown that ASB binds directly to the two zinc ions within the active site of the SMB-1 enzyme. nih.gov This interaction highlights a promising strategy for overcoming antibiotic resistance.

While the prompt specifically mentions helicase enzymes, direct inhibition by 4-Amino-2-methoxy-5-sulfanylbenzoic acid is not prominently documented in available literature. However, the broader class of substituted benzoic acids and related structures are known to target various enzymes. Helicases, which are essential for unwinding nucleic acids, present a challenging target for drug discovery due to the transient nature of their conformational states and the conservation of their active sites. nih.govresearchgate.net Inhibition mechanisms for helicases are generally categorized as allosteric, ATP-competitive, RNA-competitive, or interfacial. nih.gov

Furthermore, related benzenesulfonamide structures have demonstrated inhibitory activity against other enzyme classes, such as carbonic anhydrases (CAs). mdpi.comresearchgate.net The binding of these inhibitors typically involves the coordination of the sulfonamide group with the catalytic Zn2+ ion in the enzyme's active site. mdpi.com Other substituted benzoic acid derivatives have been found to act as competitive inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics. nih.gov

Compound ClassTarget EnzymeMechanism of InhibitionReference
4-Amino-2-sulfanylbenzoic acidSubclass B3 Metallo-β-lactamase (SMB-1)Binds to two zinc ions in the enzyme active site. nih.gov
Benzenesulfonamide DerivativesCarbonic Anhydrases (CAs)Sulfonamide group coordinates with the catalytic Zn2+ ion. mdpi.com
para-Substituted Benzoic Acid DerivativesProtein Phosphatase SlingshotCompetitive inhibition. nih.gov
General Helicase InhibitorsHelicase EnzymesMechanisms include allosteric, ATP-competitive, RNA-competitive, and interfacial inhibition. nih.gov

Compounds based on the 4-aminobenzoic acid (PABA) scaffold have been shown to modulate key neurotransmitter systems and inflammatory signaling pathways. Research indicates that PABA can influence the synthesis and release of dopamine and serotonin. explorationpub.com It may also enhance the synthesis of acetylcholine by increasing the activity of choline acetyltransferase (ChAT). explorationpub.com Such activities suggest potential interactions with dopaminergic, serotonergic, and cholinergic receptors or their associated pathways.

From a signaling pathway perspective, PABA has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway. explorationpub.comresearchgate.net This pathway is a critical regulator for the transcription of genes involved in inflammation. By blocking NF-κB activation, PABA can reduce the production of inflammatory cytokines, thereby mitigating inflammatory responses. explorationpub.com

Antioxidant Mechanisms of Action

Benzoic acid derivatives, particularly those containing hydroxyl or sulfanyl (B85325) groups, can act as potent antioxidants by scavenging free radicals. The principal mechanisms by which these compounds exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it. This is often the preferred mechanism in the gas phase. preprints.org

Stepwise Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. preprints.orgnih.gov

Sequential Proton Loss-Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. This mechanism is often favored in polar solvents. preprints.orgnih.gov

The presence of a sulfur-containing (sulfanyl) group can significantly enhance antioxidant activity. This is attributed to a synergistic effect where the phenolic part of the molecule exhibits anti-radical activity, while the sulfur-containing group contributes to anti-hydrogen peroxide activity. mdpi.com It is important to note that modification of the active hydroxyl groups, for instance through sulfation, can lead to a significant decrease or inhibition of antioxidant properties. mdpi.com

Anticancer Mechanisms of Action

Derivatives of benzoic acid have demonstrated notable potential in cancer therapy, primarily through the induction of apoptosis, or programmed cell death, in malignant cells. preprints.orgresearchgate.net

Research has identified several specific cellular targets through which these compounds can exert their anticancer effects. The ability to selectively target pathways that are dysregulated in cancer cells is a key focus of therapeutic development.

Compound ClassCellular TargetResulting MechanismReference
Hydroxylated Benzoic Acid DerivativesHistone Deacetylases (HDACs)Inhibition of HDAC leads to increased cellular Reactive Oxygen Species (ROS) and activation of caspase-3, triggering apoptosis. nih.gov
2,5-Substituted Benzoic AcidsAnti-apoptotic proteins Mcl-1 and Bfl-1Dual inhibition of these proteins disrupts cancer cell survival mechanisms, leading to apoptosis. nih.gov
PABA-substituted Pyrimidine DerivativesMutant p53 proteinIn silico studies suggest direct binding and inhibition of mutant p53, which has oncogenic roles. researchgate.net
Acylated 2-aminothiophene DerivativesJanus kinase 2 (JAK2)In silico studies suggest agonistic binding, while in vitro assays show induction of apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com

The induction of apoptosis is a central strategy in cancer chemotherapy. For instance, certain hydroxylated benzoic acid derivatives function as inhibitors of histone deacetylases (HDACs). nih.gov Inhibition of HDACs can lead to an increase in cellular reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other benzoic acid derivatives have been designed to be dual inhibitors of the anti-apoptotic Bcl-2 family proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells to promote their survival. nih.gov By inhibiting these protective proteins, the compounds can trigger cell death. nih.gov Furthermore, computational studies have shown that derivatives of PABA can be designed to target the mutant p53 protein, a frequent driver of cancer progression and therapy resistance. researchgate.net

Molecular Mechanisms of Cytotoxicity (e.g., as explored in related hydroxamic acid derivatives)

The precise molecular mechanisms underlying the cytotoxicity of this compound have not been extensively elucidated in publicly available research. However, insights can be drawn from the study of structurally related hydroxamic acid derivatives and other substituted benzoic acids. The cytotoxicity of such compounds is often attributed to their ability to interfere with essential cellular processes, leading to cell cycle arrest and apoptosis.

One key mechanism of cytotoxicity for related compounds involves the inhibition of enzymes crucial for cell survival and proliferation. For instance, certain substituted benzoic acid derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts DNA replication and repair, ultimately leading to cell death. While the specific interaction of this compound with DHFR is not documented, the presence of the benzoic acid scaffold suggests this as a potential avenue for its cytotoxic effects.

Furthermore, the introduction of various functional groups on the benzoic acid ring can modulate the cytotoxic potential and the specific molecular targets. For example, the presence of a sulfonyl group in related molecules has been shown to influence their biological activity. While a direct parallel cannot be drawn without experimental data, the sulfanyl group in this compound could potentially engage in interactions with cellular macromolecules, contributing to its cytotoxic profile.

It is also worth noting that the cytotoxicity of small molecules can be influenced by their ability to induce oxidative stress. The metabolic activation of certain aromatic compounds can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, triggering apoptotic pathways. The amino and sulfanyl groups on the aromatic ring of this compound could be susceptible to metabolic transformations that might contribute to ROS production. However, this remains a hypothetical mechanism in the absence of direct experimental evidence for this specific compound.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The structure-activity relationship (SAR) for this compound is not well-defined in the scientific literature. However, by examining related substituted benzoic acid derivatives, we can infer some general principles that likely govern its biological activity. The SAR for this class of compounds is highly dependent on the nature and position of the substituents on the benzoic acid core.

The biological response of substituted benzoic acids is intricately linked to the electronic and steric properties of their functional groups. The core benzoic acid moiety provides a foundational scaffold for interaction with biological targets. The carboxylate group, in particular, is often involved in crucial hydrogen bonding or ionic interactions within the active sites of enzymes or receptors.

The substituents on the aromatic ring play a critical role in modulating the affinity and selectivity of the compound for its biological targets.

Methoxy (B1213986) Group (at position 2): The methoxy group can affect the molecule's lipophilicity and steric profile. It can also participate in hydrogen bonding or dipole-dipole interactions with the target protein. The presence of a methoxy group has been shown to be important for the activity of some related bioactive benzoic acid derivatives.

Sulfanyl Group (at position 5): The sulfanyl group is a unique feature of this compound. Its impact on biological activity is not well-documented for this specific scaffold. However, in other contexts, sulfhydryl groups are known to be reactive and can form disulfide bonds with cysteine residues in proteins, potentially leading to irreversible inhibition of enzyme activity. The size and nucleophilicity of the sulfanyl group would be critical factors in determining its interaction with biological targets.

The table below summarizes the potential contributions of each structural feature to the biological response of this compound, based on general principles observed in related molecules.

Structural FeaturePositionPotential Contribution to Biological Response
Carboxylic Acid1Forms key hydrogen bonds and ionic interactions with biological targets.
Methoxy Group2Influences lipophilicity and steric interactions; may participate in hydrogen bonding.
Amino Group4Affects polarity and hydrogen bonding capacity; influences electronic properties.
Sulfanyl Group5Potentially reactive group that could form covalent bonds with target proteins; influences steric and electronic properties.

Based on the inferred SAR, several design principles can be proposed to modulate the biological activity of this compound and its derivatives. These principles focus on systematic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Modification of the Sulfanyl Group: The sulfanyl group presents a prime target for modification. Conversion to a sulfoxide (B87167) or sulfone could alter the group's electronic properties and hydrogen bonding capacity, potentially leading to changes in biological activity. Alkylation of the sulfur atom would increase lipophilicity and could be used to probe for specific hydrophobic pockets in the binding site of a target protein.

Alteration of the Amino Group: The amino group can be acylated or alkylated to modify its hydrogen bonding ability and steric bulk. Such modifications can influence the compound's selectivity for different biological targets. For example, conversion to an amide can introduce additional points of interaction.

Substitution at Other Ring Positions: Although the current structure is substituted at positions 2, 4, and 5, further substitution on the aromatic ring could be explored. Introducing small, electron-withdrawing or electron-donating groups at the remaining positions could fine-tune the electronic properties of the molecule and its binding affinity.

Bioisosteric Replacement: The carboxylic acid, amino, and methoxy groups could be replaced with bioisosteres to improve metabolic stability or alter binding modes. For example, the carboxylic acid could be replaced with a tetrazole, and the methoxy group could be replaced with an ethoxy or other alkoxy groups to explore the impact of steric bulk.

The following table outlines potential design strategies and their expected impact on the biological activity of this compound derivatives.

Design StrategyModificationExpected Impact on Biological Activity
Sulfanyl Group ModificationOxidation to sulfoxide or sulfoneAltered electronic properties and hydrogen bonding potential.
AlkylationIncreased lipophilicity and steric bulk.
Amino Group ModificationAcylation or AlkylationModified hydrogen bonding and steric profile; potential for new interactions.
Aromatic Ring SubstitutionIntroduction of new substituentsFine-tuning of electronic properties and binding affinity.
Bioisosteric ReplacementCarboxylic acid to tetrazoleImproved metabolic stability and altered binding interactions.
Methoxy to other alkoxy groupsProbing steric tolerance in the binding site.

These design principles provide a framework for the rational development of novel analogs of this compound with potentially enhanced and more specific biological activities. Experimental validation of these principles through synthesis and biological testing would be essential to confirm the SAR and guide further optimization efforts.

Vi. Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Pathways

The industrial and laboratory-scale synthesis of complex organic molecules is increasingly scrutinized for its environmental impact. While established methods for producing substituted benzoic acids exist, a significant future direction lies in developing greener and more sustainable synthetic pathways. Traditional routes for analogous compounds, such as 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, often involve multiple steps, harsh reagents like chlorosulfonic acid, and generate substantial waste. google.comgoogle.com For example, older methods reported total yields of around 45% and produced colored impurities that were difficult to remove. google.com

Future research should focus on the principles of green chemistry to improve the synthesis of 4-Amino-2-methoxy-5-sulfanylbenzoic acid. This includes:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals: Replacing toxic reagents and solvents with safer alternatives. For instance, exploring enzymatic synthesis or biocatalysis could provide a milder and more selective route.

Waste Reduction: Developing processes that minimize or eliminate the formation of waste products. A patented two-step method for a related sulfonyl derivative has already shown improvement, achieving a total yield of up to 75% and high purity, which is a step in a more sustainable direction. google.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Research into novel catalysts for C-H activation and functionalization, such as iridium-based catalysts for ortho-amination, could provide direct and efficient routes to aniline (B41778) derivatives from benzoic acids. nih.gov

Advanced Computational Approaches for Predictive Molecular Design

The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, advanced computational approaches offer a pathway to rapidly design and screen new derivatives with enhanced properties before committing to costly and time-consuming laboratory synthesis.

In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can predict how modifications to the parent structure will affect its biological activity and pharmacokinetic profile. stmjournals.comsci-hub.se For example, docking studies on benzoic acid derivatives have been used to identify potential inhibitors for targets in acute myeloid leukemia and Alzheimer's disease by predicting binding affinities and interaction modes within the target's active site. stmjournals.comsci-hub.se

Future computational work could focus on:

Virtual Screening: Using large chemical libraries to screen for derivatives with high predicted affinity for specific biological targets. nih.gov

ADME/Tox Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of novel analogs to identify candidates with favorable drug-like properties. stmjournals.com

Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to understand the electronic structure and reactivity of the molecule, guiding the design of more potent and selective compounds. researchgate.net

The table below summarizes computational techniques that can be applied to accelerate the design of novel analogs based on the this compound scaffold.

Computational MethodApplication in Molecular DesignResearch Example
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.Used to identify benzoic acid derivatives as potential inhibitors of enzymes implicated in cancer and neurodegenerative diseases. stmjournals.comsci-hub.se
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes over time.Employed to confirm the stability of computationally identified antimalarial compounds in the active site of the target enzyme. nih.gov
ADME/Tox Prediction In silico models that predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity.Utilized to compare the bioavailability and risk of side effects of potential therapeutic benzoic acid derivatives against existing drugs. stmjournals.commdpi.com
Density Functional Theory (DFT) A quantum mechanical method to investigate the electronic structure, geometry, and reactivity of molecules.Applied to study molecular structure, weak interactions, and spectral properties of substituted benzoic acids. researchgate.net

These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, making the research and development process more efficient and targeted.

Integrated Experimental and Computational Methodologies for Comprehensive Understanding

The most profound insights into the structure-function relationships of a molecule are often gained by combining computational predictions with experimental validation. An integrated approach leverages the speed of in silico methods and the real-world accuracy of experimental data to create a powerful research cycle.

This methodology typically involves:

Computational Design: Identifying promising derivatives and predicting their properties using tools like molecular docking. nih.gov

Chemical Synthesis: Synthesizing the prioritized compounds in the laboratory. nih.govmdpi.com

Experimental Validation: Testing the synthesized compounds through in vitro biological assays (e.g., enzyme inhibition, cell-based assays) and characterizing their structures using techniques like NMR and X-ray crystallography. nih.govnih.gov

Iterative Refinement: Using the experimental results to refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR) and the design of the next generation of compounds. nih.govresearchgate.net

A prime example of this synergy is the development of inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In this research, HSQC-NMR experiments were combined with in silico docking studies to confirm that 2,5-substituted benzoic acid derivatives bind to the critical BH3-binding groove of these proteins. The structural information from these integrated methods guided the optimization of lead compounds, resulting in a 15-fold improvement in binding affinity. nih.gov Similarly, this integrated approach has been successfully used to identify potent antimalarials by first screening large libraries computationally, then synthesizing and testing the most promising candidates. nih.gov

By applying such an integrated workflow to this compound, researchers can gain a comprehensive understanding of its mechanism of action and systematically optimize its structure for specific applications.

Exploration of Novel Biological Targets and Therapeutic Modalities

While preliminary research has identified this compound as an inhibitor of metallo-β-lactamases (MBLs) like SMB-1, suggesting its potential in combating antibiotic resistance, its therapeutic applications are likely much broader. The diverse functionality of the benzoic acid scaffold, seen in its numerous analogs, points to a wide range of unexplored biological targets.

Future research should investigate the activity of this compound and its novel derivatives against other targets that have shown susceptibility to similar molecules. These include:

Anti-apoptotic Proteins: Analogs have been developed as dual inhibitors of Mcl-1 and Bfl-1, proteins that are overexpressed in many cancers, suggesting a potential role in oncology. nih.gov

Proteostasis Modulators: Benzoic acid derivatives isolated from natural sources have been shown to enhance the activity of the proteasome and cathepsins, cellular machinery responsible for protein degradation whose dysfunction is linked to aging-related diseases. mdpi.com

Enzyme Inhibition: Various substituted benzoic acids have been designed and tested as inhibitors for a range of enzymes, including influenza neuraminidase, acetylcholinesterase, and carbonic anhydrase, opening avenues in infectious diseases and neurodegenerative disorders. sci-hub.seresearchgate.net

Receptor Agonism/Antagonism: Related compounds, such as 4-Amino-5-chloro-2-methoxybenzoic acid, are known to act as potent 5-HT4 receptor agonists, indicating potential applications in metabolic or gastrointestinal disorders. biosynth.com

The table below outlines potential biological targets for future investigation based on the activities of analogous compounds.

Potential Biological TargetTherapeutic AreaRationale Based on Analogous Compounds
Metallo-β-lactamases (e.g., SMB-1) Infectious DiseaseDirect studies have shown this compound inhibits MBLs, which confer bacterial resistance to antibiotics.
Mcl-1 and Bfl-1 Proteins Oncology2,5-substituted benzoic acids act as dual inhibitors, inducing cell death in cancer cells dependent on these anti-apoptotic proteins. nih.gov
Cathepsins B and L Aging, NeurodegenerationBenzoic acid derivatives have been found to activate these lysosomal proteases, which are part of the cell's protein clearance system. mdpi.com
Acetylcholinesterase (AChE) Alzheimer's DiseaseNovel benzoic acid derivatives have shown inhibitory activity against AChE, a key target in Alzheimer's therapy. sci-hub.se
Influenza Neuraminidase Infectious DiseaseStructure-based design has led to benzoic acid derivatives that inhibit this critical viral enzyme. researchgate.net
5-HT4 Receptor Metabolic/GI DisordersThe closely related compound 4-Amino-5-chloro-2-methoxybenzoic acid is a known agonist of this receptor. biosynth.com

Systematic screening against these and other targets could uncover novel therapeutic modalities for this versatile chemical scaffold.

Multi-disciplinary Collaboration for Holistic Research Advancement

Advancing the research on this compound from a laboratory chemical to a potential therapeutic agent or functional material requires a holistic, multi-disciplinary approach. The complexity of modern scientific challenges necessitates breaking down traditional silos and fostering collaboration between experts in various fields.

A successful research program would involve a synergistic team of:

Synthetic Organic Chemists: To devise and execute efficient and sustainable synthetic routes for the parent compound and its derivatives. google.comnih.gov

Computational Chemists and Molecular Modelers: To perform in silico studies for predictive design, target identification, and mechanism-of-action analysis. stmjournals.comnih.gov

Biochemists and Cell Biologists: To conduct in vitro and cell-based assays to determine biological activity and elucidate the molecular pathways involved. nih.govmdpi.com

Pharmacologists: To evaluate the efficacy, pharmacokinetics, and safety of lead compounds in preclinical models. mdpi.com

Structural Biologists: To determine the high-resolution structures of the compound bound to its biological targets using techniques like X-ray crystallography and NMR, providing critical insights for further optimization. nih.gov

Such collaborative efforts speed up the process of discovery and development, allowing for the rapid translation of fundamental research into practical applications. researchgate.netnih.gov By integrating diverse expertise, the scientific community can fully explore the untapped potential of this compound and pave the way for future innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-methoxy-5-sulfanylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound can be synthesized via coupling reactions between substituted benzoic acid derivatives and amino-thiol precursors. For example, catalytic hydrogenation (e.g., using Pd/C) is effective for reducing nitro or benzyl-protected intermediates, as demonstrated in the synthesis of structurally similar 4-amino-5-chloro-2-methoxybenzoic acid derivatives . Reaction optimization should focus on solvent selection (e.g., methanol or THF), temperature control (25–80°C), and monitoring via TLC/HPLC to track intermediate formation. Purity can be enhanced through recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by verifying peaks for the methoxy (δ ~3.8–4.0 ppm), sulfanyl (δ ~1.5–2.5 ppm, depending on environment), and aromatic protons.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can confirm the molecular ion peak (e.g., [M+H]+) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer: Discrepancies often arise from tautomerism (e.g., sulfanyl ↔ thione) or solvent-induced shifts. For example:

  • Perform variable-temperature NMR to identify dynamic equilibria affecting peak splitting.
  • Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups.
  • Cross-validate using X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate oxidative degradation of the sulfanyl group during storage or reaction conditions?

  • Methodological Answer:

  • Storage : Use airtight containers under inert gas (N2/Ar) at 2–8°C to minimize oxidation to sulfonic acid derivatives .
  • Reaction Design : Introduce antioxidants (e.g., ascorbic acid) in aqueous systems or employ protecting groups (e.g., trityl) during functionalization steps. Monitor degradation via LC-MS for sulfoxide/sulfone byproducts .

Q. How can regioselective functionalization of the sulfanyl group be achieved without compromising the amino or methoxy moieties?

  • Methodological Answer:

  • Protection-Deprotection : Temporarily protect the amino group with acetyl or Boc groups before sulfanyl alkylation/halogenation.
  • Metal Catalysis : Use Cu(I)-mediated thiol-alkyne click chemistry for selective conjugation. Validate selectivity via comparative NMR of reaction intermediates .

Key Challenges & Solutions

  • Contradictory Binding Data : For pharmacological studies, ensure receptor-binding assays use standardized buffers (e.g., PBS, pH 7.4) to avoid pH-dependent thiolate anion formation, which alters affinity measurements .
  • Impurity Profiling : Use EP/Pharm. grade reference standards (e.g., 2-Amino-4-chloro-5-sulfamoylbenzoic acid) to calibrate HPLC methods for trace impurity quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.